O-Desmethyl Indomethacin O-Desmethyl Indomethacin 5-hydroxy Indomethacin is a metabolite of indomethacin. It is formed from indomethacin in rabbit hepatic microsomes.
O-Desmethylindomethacin, also known as 5-hydroxyindomethacin, belongs to the class of organic compounds known as benzoylindoles. These are organic compounds containing an indole attached to a benzoyl moiety through the acyl group. O-Desmethylindomethacin is considered to be a practically insoluble (in water) and relatively neutral molecule. O-Desmethylindomethacin has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, O-desmethylindomethacin is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 2504-32-7
VCID: VC20825709
InChI: InChI=1S/C18H14ClNO4/c1-10-14(9-17(22)23)15-8-13(21)6-7-16(15)20(10)18(24)11-2-4-12(19)5-3-11/h2-8,21H,9H2,1H3,(H,22,23)
SMILES: CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)O)CC(=O)O
Molecular Formula: C18H14ClNO4
Molecular Weight: 343.8 g/mol

O-Desmethyl Indomethacin

CAS No.: 2504-32-7

Cat. No.: VC20825709

Molecular Formula: C18H14ClNO4

Molecular Weight: 343.8 g/mol

* For research use only. Not for human or veterinary use.

O-Desmethyl Indomethacin - 2504-32-7

Specification

Description 5-hydroxy Indomethacin is a metabolite of indomethacin. It is formed from indomethacin in rabbit hepatic microsomes.
O-Desmethylindomethacin, also known as 5-hydroxyindomethacin, belongs to the class of organic compounds known as benzoylindoles. These are organic compounds containing an indole attached to a benzoyl moiety through the acyl group. O-Desmethylindomethacin is considered to be a practically insoluble (in water) and relatively neutral molecule. O-Desmethylindomethacin has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, O-desmethylindomethacin is primarily located in the cytoplasm and membrane (predicted from logP).
CAS No. 2504-32-7
Molecular Formula C18H14ClNO4
Molecular Weight 343.8 g/mol
IUPAC Name 2-[1-(4-chlorobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetic acid
Standard InChI InChI=1S/C18H14ClNO4/c1-10-14(9-17(22)23)15-8-13(21)6-7-16(15)20(10)18(24)11-2-4-12(19)5-3-11/h2-8,21H,9H2,1H3,(H,22,23)
Standard InChI Key KMLNWQPYFBIALN-UHFFFAOYSA-N
SMILES CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)O)CC(=O)O
Canonical SMILES CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)O)CC(=O)O

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